![molecular formula C13H7BrO3 B15062996 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 918300-47-7](/img/structure/B15062996.png)
5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 10th position on the benzo[g]chromen-2-one skeleton.
Métodos De Preparación
The synthesis of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the bromination of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).
Oxidation Reactions: The hydroxyl group at the 10th position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound may also inhibit the activity of certain enzymes or receptors involved in disease progression.
Comparación Con Compuestos Similares
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be compared with other similar compounds such as:
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Lacks the bromine atom at the 5th position, which may result in different biological activities and reactivity.
5-CHLORO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activities.
5-METHOXY-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE: Contains a methoxy group at the 5th position, which may alter its reactivity and biological effects.
Propiedades
Número CAS |
918300-47-7 |
|---|---|
Fórmula molecular |
C13H7BrO3 |
Peso molecular |
291.10 g/mol |
Nombre IUPAC |
5-bromo-10-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H7BrO3/c14-11-7-3-1-2-4-8(7)12(16)13-9(11)5-6-10(15)17-13/h1-6,16H |
Clave InChI |
ITHDNMCWRIWUPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=C2Br)C=CC(=O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


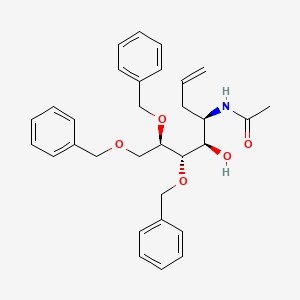
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
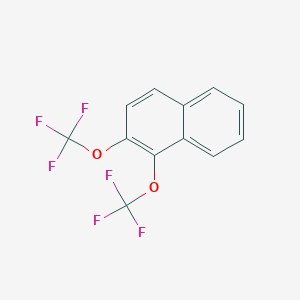
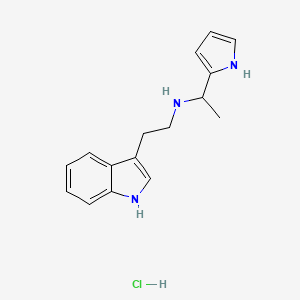

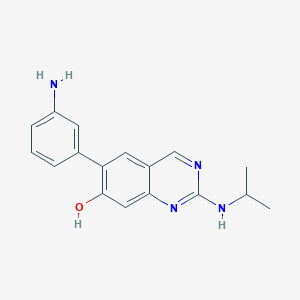
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
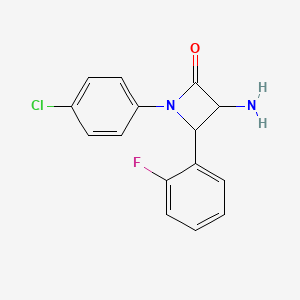
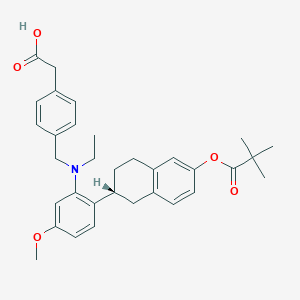
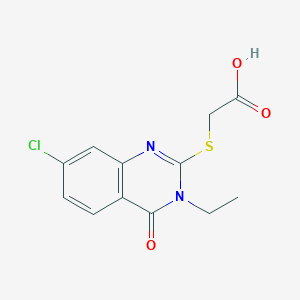
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
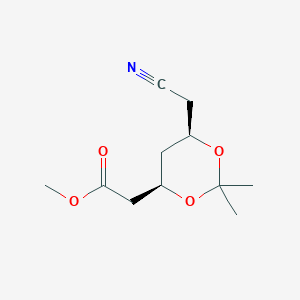
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
